molecular formula C15H12N2O6 B14198325 Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate CAS No. 918943-21-2

Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate

Cat. No.: B14198325
CAS No.: 918943-21-2
M. Wt: 316.26 g/mol
InChI Key: LOUWWVRANLKRLW-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate is a complex organic compound known for its unique chemical structure and properties. It is a derivative of benzoic acid and contains both hydroxyl and nitro functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate typically involves the esterification of 2-hydroxybenzoic acid followed by nitration and subsequent amidation. The process can be summarized as follows:

    Esterification: 2-hydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-hydroxybenzoate.

    Nitration: The methyl 2-hydroxybenzoate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming methyl 2-hydroxy-3-nitrobenzoate.

    Amidation: Finally, the nitro compound is reacted with 4-nitrobenzoyl chloride in the presence of a base like pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amido group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-3-nitrobenzoate
  • Methyl 3-hydroxy-4-nitrobenzoate
  • Methyl 2-hydroxy-5-nitrobenzoate

Uniqueness

Methyl 2-hydroxy-3-(4-nitrobenzamido)benzoate is unique due to the presence of both hydroxyl and nitro groups on the benzoate moiety, along with the amido linkage to a nitrobenzene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

918943-21-2

Molecular Formula

C15H12N2O6

Molecular Weight

316.26 g/mol

IUPAC Name

methyl 2-hydroxy-3-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C15H12N2O6/c1-23-15(20)11-3-2-4-12(13(11)18)16-14(19)9-5-7-10(8-6-9)17(21)22/h2-8,18H,1H3,(H,16,19)

InChI Key

LOUWWVRANLKRLW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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